molecular formula C10H17NO4 B8552593 (R)-N-isobutoxycarbonylproline

(R)-N-isobutoxycarbonylproline

Cat. No.: B8552593
M. Wt: 215.25 g/mol
InChI Key: HSNCMAULVXJUDZ-MRVPVSSYSA-N
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Description

No information is available in the evidence regarding this compound’s synthesis, properties, or applications. The name suggests it is a proline derivative with an isobutoxycarbonyl protecting group on the amine, likely used in peptide synthesis to prevent unwanted side reactions.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2R)-1-(2-methylpropoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO4/c1-7(2)6-15-10(14)11-5-3-4-8(11)9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)/t8-/m1/s1

InChI Key

HSNCMAULVXJUDZ-MRVPVSSYSA-N

Isomeric SMILES

CC(C)COC(=O)N1CCC[C@@H]1C(=O)O

Canonical SMILES

CC(C)COC(=O)N1CCCC1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require parameters such as:

  • Protecting Group Stability : Acid/base sensitivity, cleavage conditions.
  • Stereochemical Impact : Influence on peptide secondary structure.
  • Solubility and Reactivity : Compatibility with coupling reagents.
Compound Protecting Group Stability (pH) Cleavage Method Molecular Weight (g/mol)
(R)-N-isobutoxycarbonylproline Isobutoxycarbonyl Acid-sensitive Strong acid (e.g., TFA) ~271.35 (estimated)
N-Boc-proline tert-butyloxycarbonyl Acid-sensitive TFA or HCl 217.22
N-Fmoc-proline Fluorenylmethyloxycarbonyl Base-sensitive Piperidine 337.37

Critical Limitations in Evidence

  • describes "d-Proline, N-isobutoxycarbonyl-, isobutyl ester" (C₁₄H₂₅NO₄), which includes an additional isobutyl ester group absent in the queried compound. This structural difference alters properties such as lipophilicity and molecular weight, making direct comparisons invalid .
  • No data on synthesis, spectroscopic characterization (e.g., NMR, IR), or biochemical applications of "this compound" is provided.
  • All other evidence (1–6, 8) discusses NLP models and lacks relevance to organic chemistry.

Recommendations for Further Research

To address this query authoritatively, consult:

Specialized Chemical Databases : SciFinder, Reaxys, or PubChem for synthetic protocols and comparative studies.

Peer-Reviewed Journals : Articles on proline derivatives in peptide chemistry (e.g., Journal of Organic Chemistry, Tetrahedron Letters).

Patents: Industrial applications of isobutoxycarbonyl-protected amino acids.

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